

A Comparative Guide to the X-ray Crystal Structure Analysis of Pyrrole Derivatives

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Compound of Interest

Compound Name: 3,4-Diethyl-2,5-dimethyl-1H-pyrrole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystal structure analysis of various pyrrole derivatives, supported by experimental data and detailed protocols. Pyrrole and its derivatives are a significant class of heterocyclic compounds, forming the core structure of many natural products, pharmaceuticals, and advanced materials.[1][2] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them a focal point in drug discovery.[1][3][4] Understanding the precise three-dimensional atomic arrangement of these molecules through X-ray crystallography is crucial for elucidating structure-activity relationships (SAR), optimizing drug design, and understanding biological mechanisms.[5]

Comparative Crystallographic Data of Pyrrole Derivatives

X-ray crystallography provides definitive proof of a molecule's structure, offering precise quantitative data on bond lengths, angles, and crystal packing. The following table summarizes crystallographic data for several recently synthesized pyrrole derivatives, showcasing the structural diversity within this class of compounds.

Compound	Formula	Crystal System	Space Group	Unit Cell Parameters	Reference
1. 3-(4-bromophenyl)-2-nitroso-5-phenyl-1H-pyrrole	<chem>C16H11BrN2O</chem>	Triclinic	P-1	Z = 6	[6] [7]
2. 2-(2,4-dimethyl pyrrolyl) benzothiazole	Not specified	Monoclinic	P2 ₁ /n	a = 10.842(9) Å, b = 5.750(7) Å, c = 12.964(6) Å, β = 110.13(6)°	[8]
3. Spirocyclic Pyrrole Derivative 8	<chem>C31H28F5N5O</chem> 2	Monoclinic	P2 ₁ /n	a = 9.750(1) Å, b = 10.3730(1) Å, c = 26.349(2) Å, α = 103.156(3)°, β = 96.11(1)°, γ = 102.875°	[9]
4. 1,2-dimorpholino ethane	<chem>C10H20N2O2</chem>	Monoclinic	P2 ₁ /n	a = 6.0430(3) Å, b = 8.0805(3) Å, c = 11.1700(4) Å, β = 97.475(2)°	[10]
5. Trisubstituted Pyrrole 4d	Not specified	Not specified	Not specified	Data provided in the source publication. [3]	[3] [11]

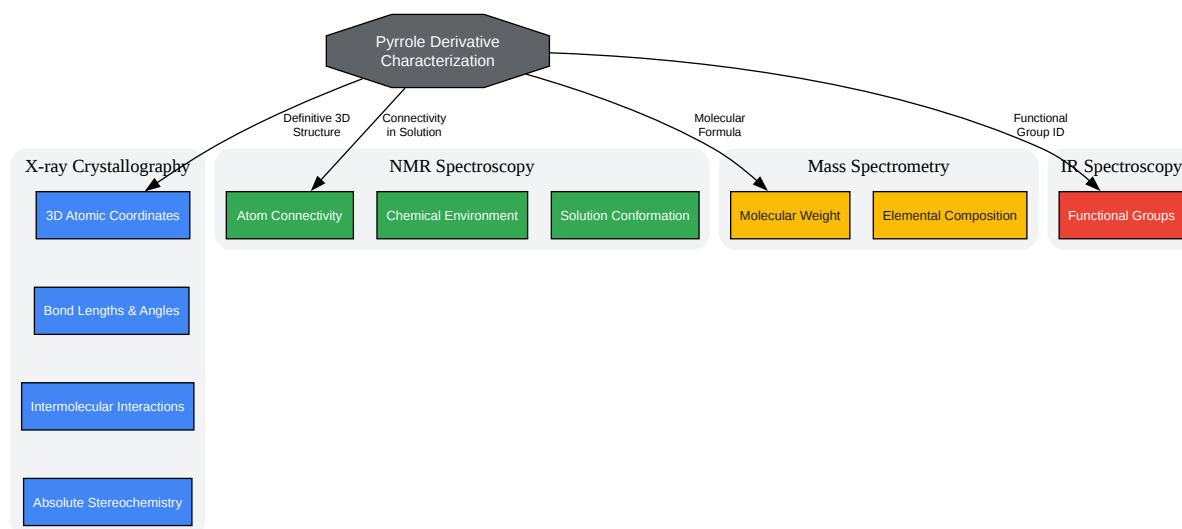
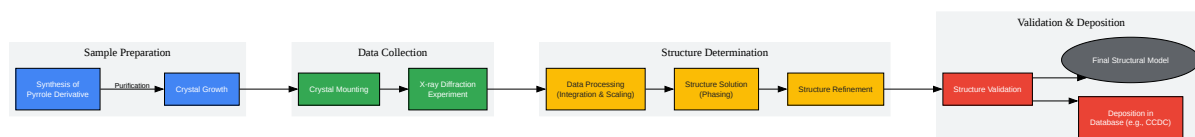
Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of pyrrole derivatives relies on a combination of analytical techniques. Other spectroscopic methods provide complementary information about the molecule's connectivity, functional groups, and behavior in solution.

Technique	Information Provided	Advantages	Limitations
Single-Crystal X-ray Diffraction	Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, intermolecular interactions, and crystal packing.[12]	Provides the most definitive and detailed structural information.	Requires a single crystal of suitable size and quality, which can be challenging to grow.[13] Provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy (¹ H, ¹³ C)	Connectivity of atoms (which atoms are bonded to which), chemical environment of nuclei, and relative stereochemistry in solution.	Non-destructive, provides information about the structure in solution, and is crucial for confirming the synthesized product. [3]	Does not provide precise bond lengths or angles. Complex spectra can be difficult to interpret for large molecules.
Mass Spectrometry (MS)	Molecular weight and elemental composition (HRMS). Fragmentation patterns can give clues about the structure.	High sensitivity, requires very small sample amounts, and provides exact molecular formula.[9]	Does not provide information on atom connectivity or stereochemistry. Isomeric compounds can be difficult to distinguish.
Infrared (IR) Spectroscopy	Presence of specific functional groups (e.g., C=O, N-H, C-N). [14][15]	Fast, simple, and non-destructive. Excellent for identifying key functional groups in the molecule.	Provides limited information about the overall molecular skeleton. The spectrum can be complex and overlapping.

Experimental Workflow and Protocols

The process of determining a crystal structure via X-ray diffraction is a multi-step procedure that requires careful execution.



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